S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane
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Description
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane is a useful research compound. Its molecular formula is C33H61N8O17P3S and its molecular weight is 966.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Coenzyme A, S-dodecanoate, ammonium salt (1:3), also known as Coenzyme A, is a crucial coenzyme that plays a significant role in various metabolic and energy-yielding reactions . It interacts with around 4% of cellular enzymes, making it a primary target for this compound .
Mode of Action
Coenzyme A interacts with its targets by participating in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . It serves metabolic functions in both the anabolic and catabolic pathways . In its acetyl form, Acetyl-CoA, it is utilized in the post-translational regulation and allosteric regulation of pyruvate dehydrogenase and carboxylase to maintain and support the partition of pyruvate synthesis and degradation .
Biochemical Pathways
Coenzyme A is involved in numerous biochemical pathways. It is one of the five crucial coenzymes necessary in the reaction mechanism of the citric acid cycle . Its acetyl-coenzyme A form is the primary input in the citric acid cycle and is obtained from glycolysis, amino acid metabolism, and fatty acid beta oxidation .
Pharmacokinetics
Coenzyme a is known to be an essential cofactor present in all living cells, suggesting that it is well-absorbed and distributed throughout the body .
Result of Action
The action of Coenzyme A, S-dodecanoate, ammonium salt (1:3) results in the generation of metabolically active CoA thioesters, which are indispensable for cellular metabolism, the regulation of gene expression, and the biosynthesis of neurotransmitters .
Action Environment
The action of Coenzyme A, S-dodecanoate, ammonium salt (1:3) can be influenced by various environmental factors. For instance, the presence of its precursors, such as cysteine, pantothenate (vitamin B5), and adenosine triphosphate (ATP), is necessary for CoA biosynthesis . Additionally, the pH, temperature, and ionic strength of the cellular environment can affect the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Coenzyme A, S-dodecanoate, ammonium salt (1:3) plays a significant role in various biochemical reactions. It is involved in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . It interacts with a variety of enzymes, proteins, and other biomolecules, serving as a major carrier of activated acyl groups within cells .
Cellular Effects
The effects of Coenzyme A, S-dodecanoate, ammonium salt (1:3) on cells are profound. It influences cell function by participating in various metabolic pathways, including the tricarboxylic acid cycle, nutrient oxidation, histone acetylation, and synthesis of lipids, glycans, and haem . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Coenzyme A, S-dodecanoate, ammonium salt (1:3) exerts its effects through various mechanisms. It forms reversible thioester bonds with carbon chains of various lengths and structures, serving as the major carrier of activated acyl groups within cells . It also participates in enzyme inhibition or activation and induces changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that CoA and its derivatives play crucial roles in various metabolic processes, and any changes in its levels could potentially impact cellular function .
Metabolic Pathways
Coenzyme A, S-dodecanoate, ammonium salt (1:3) is involved in numerous metabolic pathways. It is critical for the catabolism of various nutrients within mitochondria and peroxisomes to generate reducing equivalents, energy, and biosynthetic precursors .
Subcellular Localization
The subcellular localization of Coenzyme A, S-dodecanoate, ammonium salt (1:3) is primarily within the mitochondria, where it plays a crucial role in various metabolic processes
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);1H3/t22-,26-,27-,28+,32-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRDXEWDQYCAKK-CDSRRKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H61N8O17P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.